An In-depth Technical Guide on 4-Hydroxy-N,N-dialkyltryptamines, with a focus on 4-HO-DPT
An In-depth Technical Guide on 4-Hydroxy-N,N-dialkyltryptamines, with a focus on 4-HO-DPT
Disclaimer: The term "4-HO-DPHP" is ambiguous and does not correspond to a well-defined, single chemical entity in scientific literature. Public chemical databases associate this abbreviation with (4-hydroxyphenyl) phenyl hydrogen phosphate, a metabolite of an organophosphate compound. However, given the context of this request for information relevant to researchers, scientists, and drug development professionals, it is highly probable that "4-HO-DPHP" is a typographical error and the intended subject is a member of the 4-hydroxy-N,N-dialkyltryptamine family, which are of significant interest in psychedelic drug research. This guide will therefore focus on a representative compound from this class, 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) , for which substantial data exists.
Introduction to 4-HO-DPT
4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic compound belonging to the tryptamine class. It is a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin. Like other serotonergic psychedelics, 4-HO-DPT is of interest to researchers for its potential therapeutic applications, mediated by its interaction with the serotonin receptor system. This document provides a technical overview of its chemical structure, properties, pharmacology, and relevant experimental procedures.
Chemical Structure and Properties
The chemical structure of 4-HO-DPT features an indole core substituted at the 4-position with a hydroxyl group, and an ethylamine side chain at the 3-position, with the terminal amine being disubstituted with two propyl groups.[1][2]
Table 1: Physicochemical Properties of 4-HO-DPT
| Property | Value | Reference |
| IUPAC Name | 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol | [3] |
| Molecular Formula | C₁₆H₂₄N₂O | [3] |
| Molar Mass | 260.381 g·mol⁻¹ | [3] |
| CAS Number | 63065-88-3 | [3] |
| Appearance | Solid (fumarate salt) | [3] |
Pharmacology and Mechanism of Action
The primary pharmacological action of 4-HO-DPT is as a serotonin receptor agonist.[3] Its psychedelic effects are believed to be mediated primarily through its activity as a partial agonist at the 5-HT₂A receptor.[1]
Table 2: Receptor Binding and Functional Activity of 4-HO-DPT
| Receptor | Activity | Potency (EC₅₀ or Kᵢ) | Efficacy (Eₘₐₓ) | Reference |
| 5-HT₂A | Partial Agonist | Similar to psilocin | Similar to psilocin | [3] |
| 5-HT₂B | Agonist | Similar to psilocin | More efficacious than psilocin | [3] |
| 5-HT₂C | Agonist | ~10-fold lower potency than psilocin | Similar to psilocin | [3] |
Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like 4-HO-DPT initiates a downstream signaling cascade. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal activity.
Caption: 5-HT₂A receptor signaling cascade initiated by 4-HO-DPT.
Experimental Protocols
Synthesis of 4-HO-DPT
The synthesis of 4-HO-DPT can be achieved through various routes, often starting from 4-benzyloxyindole. A general procedure, adapted from literature descriptions, is outlined below.[4]
Materials:
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4-Benzyloxyindole
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Oxalyl chloride
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Dipropylamine
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Lithium aluminum hydride (LAH) or other suitable reducing agent
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Palladium on carbon (Pd/C) catalyst
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Solvents (e.g., diethyl ether, tetrahydrofuran (THF), methanol)
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Standard laboratory glassware and safety equipment
Procedure:
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Step 1: Formation of the Indole-3-glyoxylyl Chloride: 4-Benzyloxyindole is reacted with oxalyl chloride in a non-polar solvent like diethyl ether to form the corresponding indole-3-glyoxylyl chloride. This intermediate is typically used immediately in the next step.
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Step 2: Amidation: The crude glyoxylyl chloride is then reacted with dipropylamine to form N,N-dipropyl-4-benzyloxy-3-indoleglyoxylamide.
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Step 3: Reduction of the Amide: The resulting glyoxylamide is reduced to the corresponding tryptamine. This is commonly achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
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Step 4: Deprotection: The benzyl protecting group is removed from the 4-position. This is typically accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol.
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Step 5: Purification: The final product, 4-HO-DPT, is purified using standard techniques such as column chromatography or recrystallization.
Caption: General workflow for the synthesis and analysis of 4-HO-DPT.
In Vitro Pharmacological Assays
To determine the pharmacological profile of 4-HO-DPT, standard in vitro assays are employed.
Example: Calcium Flux Assay for 5-HT₂A Receptor Activation [5]
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Cell Culture: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells) is cultured under standard conditions.
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Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
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Compound Addition: A dilution series of 4-HO-DPT is prepared. The compound is added to the wells, and the plate is immediately placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
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Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
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Data Analysis: The peak fluorescence response is measured for each concentration of the compound. The data is then fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
4-HO-DPT serves as a valuable research tool for understanding the structure-activity relationships of 4-hydroxytryptamines and the function of the serotonergic system. Its distinct pharmacological profile compared to other analogs like psilocin makes it a compound of interest for further investigation in the context of psychedelic-assisted therapies. This guide provides a foundational overview for researchers and professionals in the field of drug development, summarizing its key chemical and pharmacological properties and outlining standard experimental approaches for its synthesis and evaluation.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. rchemic.com [rchemic.com]
- 3. 4-HO-DPT - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
